molecular formula C17H14O3 B5147424 6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one

6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one

Cat. No. B5147424
M. Wt: 266.29 g/mol
InChI Key: SZVPPZIRTYDZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one is a naturally occurring flavonoid that has been extensively studied for its potential health benefits. It is commonly found in various plants, including parsley, celery, and chamomile. This compound has been shown to possess anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.

Mechanism of Action

The mechanism of action of 6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes. Additionally, it has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one in lab experiments include its low toxicity, high stability, and availability. However, the limitations of using this compound in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential to undergo oxidation and degradation.

Future Directions

For research on this compound include investigating its potential as a therapeutic agent and natural food preservative, as well as developing novel synthetic methods and derivatives.

Synthesis Methods

6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one can be synthesized through various methods, including the condensation of 2-acetyl-1-methylpyrrole with salicylaldehyde in the presence of sodium hydroxide. Another method involves the reaction of 2-acetyl-1-methylpyrrole with 4-hydroxybenzaldehyde in the presence of a base. The yield of this compound can be improved by using microwave irradiation.

Scientific Research Applications

6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one has been extensively studied for its potential health benefits. It has been shown to possess anti-inflammatory properties, which can help in the treatment of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. This compound has also been shown to possess antioxidant properties, which can help in the prevention of oxidative stress-related diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.

properties

IUPAC Name

6-methoxy-2-(2-methylphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-5-3-4-6-13(11)17-10-15(18)14-9-12(19-2)7-8-16(14)20-17/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVPPZIRTYDZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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